![molecular formula C25H27N3O2S2 B3002851 2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide CAS No. 872197-57-4](/img/structure/B3002851.png)
2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound was synthesized via a reaction involving hydrazonoyl halides , alkyl carbothioates , carbothioamides , and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The exact synthetic route and conditions are not provided in the available literature .
Applications De Recherche Scientifique
Synthesis and Functionalization
- A study by Kut et al. (2020) described the synthesis of various functionalized quinazolin derivatives, which could be chemically related to the compound . These derivatives demonstrated potential in medicinal chemistry due to their unique structural features and reactivity with different chemical agents (Kut, Onysko, & Lendel, 2020).
Antimicrobial and Antifungal Activities
- Research by Baviskar et al. (2013) investigated N-substituted acetamide derivatives with potential antimicrobial and antifungal activities. These compounds share structural similarities with the compound , suggesting potential in combating microbial infections (Baviskar, Khadabadi, & Deore, 2013).
- Patel et al. (2010) explored sulfonamide-bearing quinazolin derivatives with remarkable antibacterial and antifungal activities, hinting at the diverse biomedical applications of quinazolin compounds (Patel et al., 2010).
Anticancer and Antitumor Activities
- A study by Kovalenko et al. (2012) synthesized quinazolin derivatives with thiazole and thiadiazole fragments, demonstrating significant anticancer activity against various cancer cell lines. This suggests the potential of structurally similar compounds in oncology research (Kovalenko et al., 2012).
- Research by Markosyan et al. (2008) on quinazolin derivatives indicated moderate therapeutic effects against mouse tumors, highlighting the antitumor potential of these compounds (Markosyan et al., 2008).
Enzyme Inhibition and Biological Properties
- Gangjee et al. (1996, 1997) synthesized pyrrolopyrimidines, structurally related to quinazolines, as inhibitors of thymidylate synthase, suggesting a role in antitumor and antibacterial therapies (Gangjee et al., 1996), (Gangjee et al., 1997).
- Saleh et al. (2004) explored the biological activities of quinazolinone derivatives, showing antimicrobial potential and diverse pharmacological properties (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S2/c1-4-13-26(14-5-2)21(29)16-27-23-22(18-10-8-9-17(3)15-18)32-25(31)28(23)20-12-7-6-11-19(20)24(27)30/h6-12,15H,4-5,13-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJLAHBAOFURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B3002769.png)
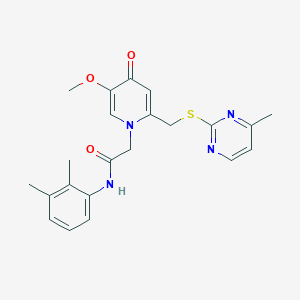

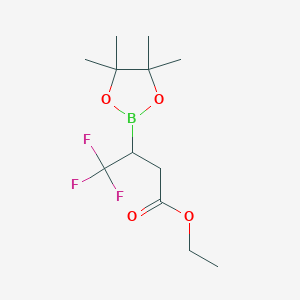
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B3002777.png)
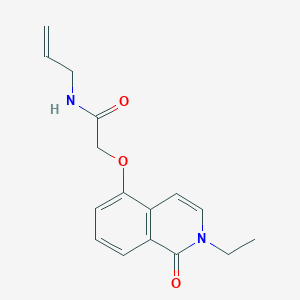
![(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3002780.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3002781.png)
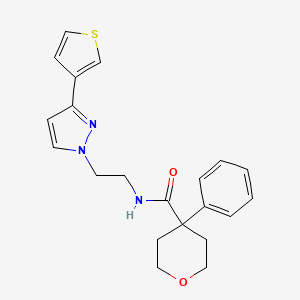
![3-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B3002785.png)
![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B3002786.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3002789.png)
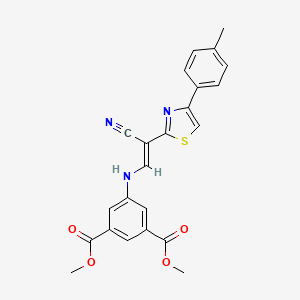
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002791.png)